molecular formula C24H20N2O2S B13378766 5-benzyl-4-methyl-2-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]thiophene-3-carboxamide

5-benzyl-4-methyl-2-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]thiophene-3-carboxamide

Cat. No.: B13378766
M. Wt: 400.5 g/mol
InChI Key: KMOCCUDACMAAFO-VULFUBBASA-N
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Description

5-benzyl-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-methyl-3-thiophenecarboxamide is a complex organic compound with the molecular formula C24H20N2O2S . This compound features a thiophene ring, a naphthyl group, and a benzyl group, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-methyl-3-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1-naphthaldehyde with 5-benzyl-4-methyl-3-thiophenecarboxamide under acidic or basic conditions to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-methyl-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and naphthyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-benzyl-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-methyl-3-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-benzyl-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-benzyl-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-methyl-3-thiophenecarboxamide
  • 2-hydroxy-1-naphthaldehyde
  • 5-benzyl-4-methyl-3-thiophenecarboxamide

Uniqueness

What sets 5-benzyl-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-4-methyl-3-thiophenecarboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H20N2O2S

Molecular Weight

400.5 g/mol

IUPAC Name

5-benzyl-2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-methylthiophene-3-carboxamide

InChI

InChI=1S/C24H20N2O2S/c1-15-21(13-16-7-3-2-4-8-16)29-24(22(15)23(25)28)26-14-19-18-10-6-5-9-17(18)11-12-20(19)27/h2-12,14,27H,13H2,1H3,(H2,25,28)/b26-14+

InChI Key

KMOCCUDACMAAFO-VULFUBBASA-N

Isomeric SMILES

CC1=C(SC(=C1C(=O)N)/N=C/C2=C(C=CC3=CC=CC=C32)O)CC4=CC=CC=C4

Canonical SMILES

CC1=C(SC(=C1C(=O)N)N=CC2=C(C=CC3=CC=CC=C32)O)CC4=CC=CC=C4

Origin of Product

United States

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